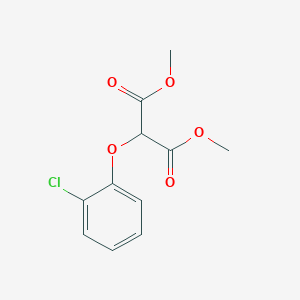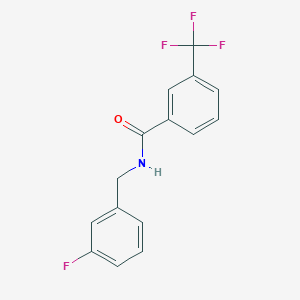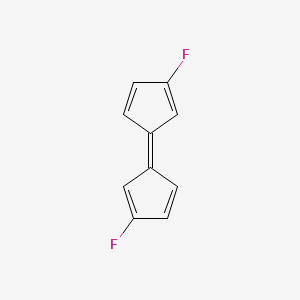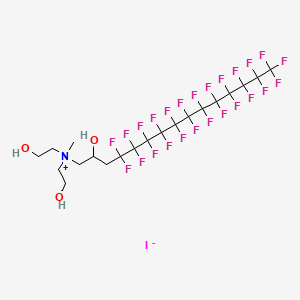
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide is a complex organic compound that features a bromophenyl group attached to an oxetane ring, which is further connected to a hydroxyacetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide typically involves multiple steps. One common approach starts with the preparation of 3-(3-bromophenyl)oxetane, which is then subjected to further reactions to introduce the hydroxyacetohydrazide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Applications De Recherche Scientifique
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions, while the oxetane ring provides a rigid framework that can influence the compound’s binding affinity. The hydroxyacetohydrazide moiety can form hydrogen bonds, further stabilizing the compound’s interactions with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromophenyl)oxetane: Shares the oxetane and bromophenyl groups but lacks the hydroxyacetohydrazide moiety.
2-(3-(3-Bromophenyl)oxetan-3-yl)acetic acid: Similar structure but with an acetic acid group instead of hydroxyacetohydrazide.
Uniqueness
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide is unique due to the presence of the hydroxyacetohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C11H13BrN2O3 |
|---|---|
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
2-[3-(3-bromophenyl)oxetan-3-yl]-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C11H13BrN2O3/c12-8-3-1-2-7(4-8)11(5-17-6-11)9(15)10(16)14-13/h1-4,9,15H,5-6,13H2,(H,14,16) |
Clé InChI |
WDHBXJSJOOEIHI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CC(=CC=C2)Br)C(C(=O)NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)


![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
![3-Chloropyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B12839092.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)
![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)

![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)

